
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated that derivatives of quinazolinone, similar in structure to 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide, possess significant antimicrobial properties. For instance, a study synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding compounds with good activity compared to standard drugs (Patel & Shaikh, 2011). Another investigation produced novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, also showing promising antimicrobial effects, with some compounds exhibiting higher antifungal than antibacterial activity (Yurttaş et al., 2020).
Antitumor Activities
Quinazolinone derivatives have also been investigated for their potential antitumor properties. A notable study designed and synthesized quinazolinyl acetamides, which were evaluated for their analgesic, anti-inflammatory, and antitumor activities, demonstrating promising results (Alagarsamy et al., 2015). Another research focused on novel 3-benzyl-substituted-4(3H)-quinazolinones, showing significant broad-spectrum antitumor activity and nearly 1.5–3.0-fold more potency compared with the positive control 5-FU (Al-Suwaidan et al., 2016).
Anticonvulsant Activities
In the realm of neurological disorders, some derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. A study developed a series of these derivatives, which were promising for experimental studies of anticonvulsant activity based on molecular docking and in vivo results. The leader compound improved all experimental convulsive syndrome rates in mice without motor coordination impairment, suggesting a potential new treatment avenue for convulsive disorders (El Kayal et al., 2019).
Molecular Docking Studies
Further, molecular docking studies have been employed to understand the interaction of quinazolinone derivatives with biological targets. One study conducted DFT and experimental investigations on vibrational spectroscopy and molecular docking studies of a quinazolinone derivative, revealing its potential inhibitory activity against BRCA2 complex, which is significant for cancer research (El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-21-17(11-28-12)13-5-4-6-14(9-13)22-18(25)10-24-19(26)15-7-2-3-8-16(15)23-20(24)27/h2-9,11H,10H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSKHHSOCXPZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


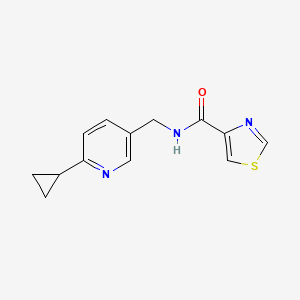
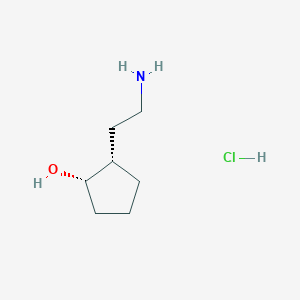

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)
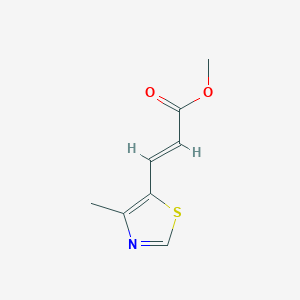


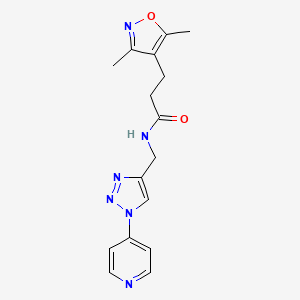
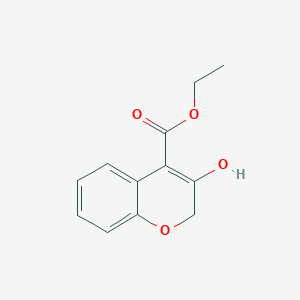
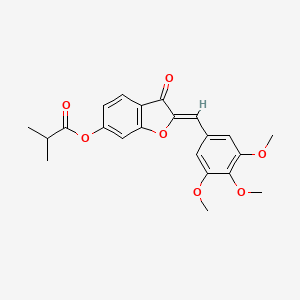
![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)
![2-Methyl-6-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2720068.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720069.png)